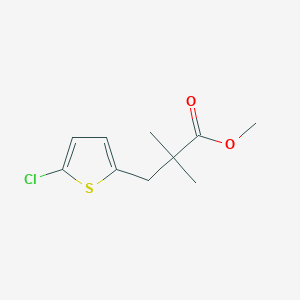
Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate
Vue d'ensemble
Description
Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiophene family, which is known for its diverse range of biological activities. In
Applications De Recherche Scientifique
Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat conditions such as rheumatoid arthritis and other inflammatory disorders.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to exhibit antioxidant activity, which may help to protect against oxidative stress and related diseases. It has also been shown to have an inhibitory effect on the growth of certain cancer cell lines, although further research is needed to fully understand this effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate is its high potency and selectivity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in the inflammatory response and for developing new drugs to target this enzyme. However, like any chemical compound, Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate also has limitations. It can be difficult to work with due to its high reactivity and sensitivity to air and moisture, and its potential toxicity must be carefully considered when designing experiments.
Orientations Futures
There are many potential future directions for research on Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate. One area of interest is in the development of new drugs based on this compound or related thiophenes for the treatment of inflammatory disorders and related diseases. Another area of research is in the study of the biochemical and physiological effects of Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate and related compounds, including their potential as antioxidants and anticancer agents. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for drug development.
Propriétés
IUPAC Name |
methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-10(2,9(12)13-3)6-7-4-5-8(11)14-7/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBASKAIHVRCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694883 | |
| Record name | Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate | |
CAS RN |
419565-61-0 | |
| Record name | Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



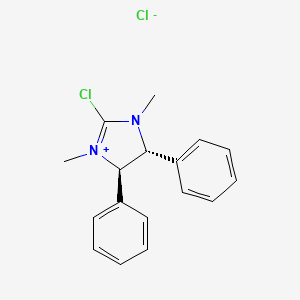

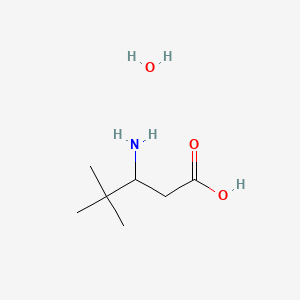
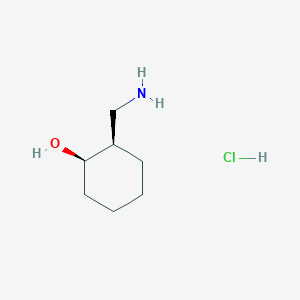
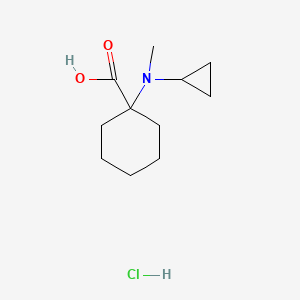
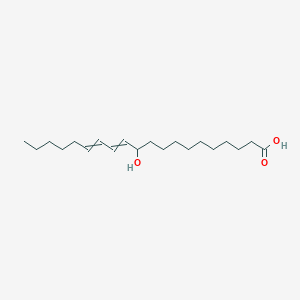
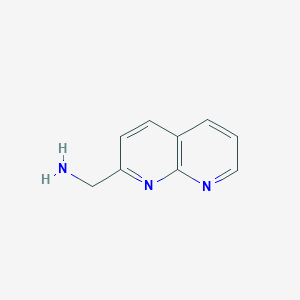
![3-Phenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1501656.png)


![N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine](/img/structure/B1501666.png)
![Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate](/img/structure/B1501667.png)
![(5-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1501669.png)
